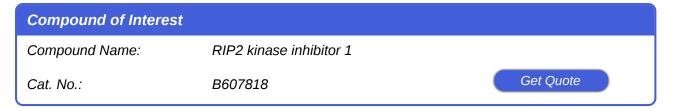


A Comparative Guide to the Efficacy of GSK583 and Other RIPK2 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical mediator in the innate immune system, playing a pivotal role in signaling pathways downstream of the Nucleotide-binding oligomerization domain (NOD)-like receptors.[1][2] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a host of inflammatory diseases, including Crohn's disease, ulcerative colitis, and sarcoidosis, making RIPK2 a compelling therapeutic target.[2][3] This guide provides an objective comparison of the pioneering RIPK2 inhibitor, GSK583, with other notable alternatives, supported by experimental data to inform future research and development.

The RIPK2 Signaling Cascade

RIPK2 functions as a crucial signaling node for the intracellular pattern recognition receptors NOD1 and NOD2.[4] Upon detection of bacterial peptidoglycans, NOD1/2 oligomerize and recruit RIPK2 via a caspase activation and recruitment domain (CARD)-CARD interaction.[1][5] This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination by E3 ligases, notably XIAP.[3][6] The ubiquitinated RIPK2 acts as a scaffold to recruit and activate the TAK1 complex, which in turn initiates the NF- κ B and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3] This culmination of signaling events leads to the transcriptional activation and release of pro-inflammatory cytokines and chemokines, such as TNF- α , IL-6, and IL-8.[3][6]





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Caption: The NOD-RIPK2 signaling pathway leading to inflammatory cytokine production.

Comparative Efficacy of RIPK2 Inhibitors

The development of small molecule inhibitors targeting RIPK2 has provided valuable tools to probe its function and offers a promising therapeutic strategy for inflammatory diseases. GSK583 was a pioneering, potent, and selective inhibitor that demonstrated the therapeutic potential of targeting this kinase. However, its development was halted due to off-target liabilities, paving the way for second-generation inhibitors with improved properties.[7][8]

GSK583

GSK583 is a highly potent, ATP-competitive (Type I) inhibitor of RIPK2.[9][10] It demonstrated excellent biochemical potency and effectively suppressed NOD2-dependent signaling in cellular, in vivo, and human ex vivo models.[11] A key mechanistic insight revealed that GSK583's efficacy is not just due to blocking kinase activity but also its ability to allosterically block the crucial protein-protein interaction (PPI) between RIPK2 and the E3 ligase XIAP.[12] Despite its pharmacological efficacy, off-target activities against the hERG ion channel and Cyp3A4 precluded its clinical advancement.[7][11]

Other Key RIPK2 Inhibitors

 GSK2983559: Developed through the optimization of GSK583, this compound was the first RIPK2 inhibitor to enter clinical trials.[8][13] It was designed to reduce hERG activity and improve pharmacokinetic properties.[8][14] Interestingly, despite similar kinase inhibitory



potency to GSK583, GSK2983559 does not block the RIPK2-XIAP interaction, suggesting a different mode of action or that kinase inhibition alone is sufficient for its effects.[12] The clinical trial was ultimately terminated due to nonclinical toxicology findings.[8]

- Gefitinib: An approved EGFR inhibitor, Gefitinib was discovered to be a potent dual inhibitor of RIPK2.[14][15] It inhibits both the tyrosine and serine-threonine kinase activities of RIPK2 and has been instrumental as a tool compound to demonstrate the therapeutic benefit of long-term RIPK2 inhibition in preclinical models of Crohn's disease.[3][15] Its lack of specificity, however, makes it unsuitable as a dedicated RIPK2 therapeutic.
- Preclinical and Clinical Stage Inhibitors: Several other inhibitors have been developed.
 WEHI-345 showed efficacy in a mouse model of multiple sclerosis.[8] Ponatinib, a Type II inhibitor, potently blocks RIPK2 ubiquitination.[10] More recently, compounds from Odyssey Therapeutics (e.g., Cpd 99) have shown potent dual inhibition of RIPK2 kinase activity and the RIPK2-XIAP interaction in preclinical studies.[16] Furthermore, AC-101 is currently in Phase Ib clinical trials for the treatment of Ulcerative Colitis, representing the ongoing effort to bring a RIPK2 inhibitor to market.[17]

Data Presentation: Quantitative Comparison

Table 1: Biochemical and Cellular Inhibitory Activity



Inhibitor	Туре	Target	IC₅₀ (Biochem ical)	Cellular Assay	Cellular IC50	Referenc e(s)
GSK583	Type I / PPI Blocker	RIPK2	5 nM	MDP- induced TNF-α (Human Monocytes)	8 nM	[7][9][12]
MDP- induced TNF-α (Human Whole Blood)	237 nM	[3][9]				
TNF-α/IL-6 (IBD Explants)	~200 nM	[3][7]				
RIPK2- XIAP PPI	N/A	NanoBiT Assay	26.2 nM	[12]		
GSK29835 59	Туре І	RIPK2	7 nM	MDP- induced IL- 8 (THP-1 cells)	1.34 nM	[12][18][19]
RIPK2- XIAP PPI	N/A	NanoBiT Assay	>10,000 nM	[12]		
Gefitinib	Туре І	RIPK2 / EGFR	~51 nM (Tyrosine Phospho.)	NOD2- induced NF-ĸB Activation	Potent	[3][15]
Ponatinib	Type II / PPI Blocker	RIPK2 / Multi- kinase	Potent	L18-MDP- induced ΙκΒα	Potent	[10][14]

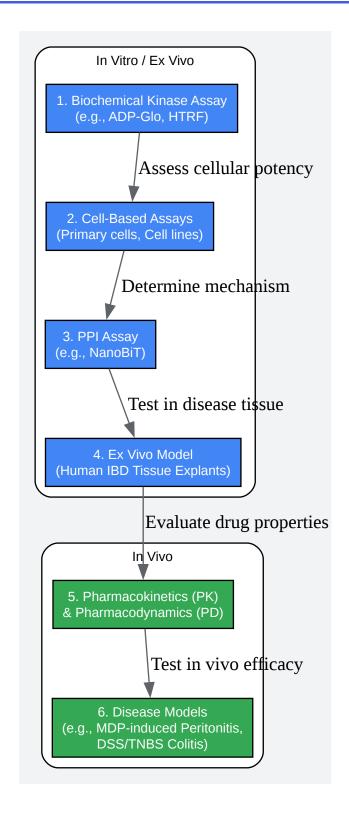


				degradatio n		
Odyssey Cpd 99	N/A / PPI Blocker	RIPK2	<2.5 nM	NOD2 Signaling (HEK-293)	0.3 nM	[16]
TNF-α (Human Whole Blood)	8 nM	[16]				
RIPK2- XIAP PPI	N/A	NanoBiT Assay	15 nM	[16]		
CSLP37	Type I / PPI Blocker	RIPK2	16 nM	NOD Signaling (Cells)	26 nM	[12][14]
RIPK2- XIAP PPI	N/A	NanoBiT Assay	6.8 nM	[12]		

Experimental Protocols & Methodologies

The evaluation of RIPK2 inhibitors follows a standardized workflow, progressing from initial biochemical assays to complex in vivo disease models.





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Caption: General experimental workflow for the evaluation of RIPK2 inhibitors.

In Vitro RIPK2 Kinase Inhibition Assay (HTRF)



- Objective: To determine the direct inhibitory activity of a compound on purified RIPK2 enzyme.
- Methodology: Recombinant RIPK2 kinase is incubated with a substrate peptide and ATP in
 the presence of varying concentrations of the test inhibitor. The reaction is stopped, and
 product formation (phosphorylated substrate) or ATP consumption is measured. Assays like
 HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo are commonly used to
 quantify kinase activity.[20]
- Endpoint: The half-maximal inhibitory concentration (IC₅₀) is calculated from the doseresponse curve.

Cellular NOD2-Dependent Cytokine Release Assay

- Objective: To measure the ability of an inhibitor to block RIPK2 signaling in a cellular context.
- Methodology: Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or mouse bone marrow-derived macrophages) are pre-treated with the inhibitor for 30-60 minutes.[20] The cells are then stimulated with a NOD2 ligand, such as muramyl dipeptide (MDP), for 6-24 hours.[9][20] The supernatant is collected, and the concentration of a key downstream cytokine (e.g., TNF-α, IL-8, or IL-6) is quantified using an immunoassay like ELISA or Meso Scale Discovery (MSD).[9][21]
- Endpoint: Cellular IC₅₀ value for the inhibition of cytokine production.

In Vivo Murine Model of Peritonitis

- Objective: To assess the in vivo efficacy of an inhibitor in an acute inflammation model.
- Methodology: Mice are administered the test inhibitor (e.g., via oral gavage).[9] After a set period, peritonitis is induced by an intraperitoneal injection of MDP. Several hours post-challenge, animals are euthanized, and peritoneal lavage fluid is collected to quantify inflammatory cell recruitment (e.g., neutrophils) by flow cytometry or cell counting. Blood is also collected to measure systemic cytokine levels (e.g., KC, the mouse orthologue of IL-8).
 [9][22]



 Endpoint: Dose-dependent reduction in inflammatory cell influx and circulating cytokine levels.

RIPK2-XIAP Protein-Protein Interaction (PPI) Assay (NanoBiT®)

- Objective: To determine if an inhibitor disrupts the interaction between RIPK2 and XIAP.
- Methodology: The assay uses a split-luciferase system where RIPK2 is fused to one subunit
 (e.g., LgBiT) and XIAP is fused to the other (e.g., SmBiT).[12] When expressed in cells, the
 interaction of RIPK2 and XIAP brings the subunits together, generating a luminescent signal.
 Cells are treated with the inhibitor, and a reduction in luminescence indicates disruption of
 the PPI.[12]
- Endpoint: IC₅₀ value for the inhibition of the RIPK2-XIAP interaction.

Conclusion and Future Directions

GSK583 was a landmark molecule that validated RIPK2 as a druggable target for inflammatory diseases. While its own development was halted, the lessons learned have been invaluable. The comparative analysis reveals a fascinating divergence in the mechanism of next-generation inhibitors; while some, like GSK2983559, focus purely on kinase inhibition, others in the preclinical pipeline retain the dual kinase-PPI inhibitory mechanism of GSK583, which may prove to be a more effective therapeutic strategy.[10][12][16]

The progression of AC-101 into clinical trials for ulcerative colitis signals continued confidence in this target.[17] Future research should focus on developing highly selective inhibitors with favorable safety profiles and a deep understanding of their specific mechanism of action—be it through kinase inhibition, disruption of the RIPK2-XIAP interaction, or both. This will be critical for tailoring RIPK2-targeted therapies to the diseases where they are most likely to provide significant patient benefit.

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